molecular formula C36H74 B13965798 13,17,21-Trimethyltritriacontane CAS No. 58668-38-5

13,17,21-Trimethyltritriacontane

Cat. No.: B13965798
CAS No.: 58668-38-5
M. Wt: 507.0 g/mol
InChI Key: VPNSAYIYZOPVGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

CAS No.

58668-38-5

Molecular Formula

C36H74

Molecular Weight

507.0 g/mol

IUPAC Name

13,17,21-trimethyltritriacontane

InChI

InChI=1S/C36H74/c1-6-8-10-12-14-16-18-20-22-24-28-34(3)30-26-32-36(5)33-27-31-35(4)29-25-23-21-19-17-15-13-11-9-7-2/h34-36H,6-33H2,1-5H3

InChI Key

VPNSAYIYZOPVGL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(C)CCCC(C)CCCC(C)CCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Overview

This compound is a long-chain alkane with three methyl branches at carbons 13, 17, and 21 on a 33-carbon backbone (tritriacontane). Its synthesis involves multi-step organic reactions primarily based on Grignard chemistry, ketone intermediates, and catalytic hydrogenation, as detailed in advanced synthetic organic protocols used to produce methyl-branched hydrocarbons for biological assays.

Synthetic Strategy

The preparation of this compound follows a sequential Grignard reagent addition approach to carefully construct the methyl-branched hydrocarbon backbone:

  • Step 1: Preparation of Ketone Precursors
    Starting from suitably functionalized ketones, such as methyl ketones derived from 8-bromooctanoic acid, the initial ketone intermediates are synthesized. For example, methyl ketone intermediates are prepared by treatment of 8-bromooctanoic acid with methyl lithium.

  • Step 2: Formation of Tertiary Alcohols via Grignard Reagents
    α-Branched Grignard reagents of defined carbon chain lengths are reacted with ketones to yield tertiary alcohol intermediates. These tertiary alcohols are critical for introducing methyl branches at specific positions along the carbon chain.

  • Step 3: Dehydration to Alkenes
    The tertiary alcohols are dehydrated using catalytic p-toluenesulfonic acid (TsOH) to form mixtures of positional isomers of alkenes. This step is essential to prepare the unsaturated intermediates for final saturation.

  • Step 4: Catalytic Hydrogenation
    The alkene intermediates are hydrogenated under mild conditions (Pd/C catalyst, 1 atm hydrogen) to saturate the double bonds, yielding the desired fully saturated methyl-branched alkanes, including this compound.

  • Step 5: Purification and Characterization
    Each intermediate and final product is purified by silica gel column chromatography to remove byproducts and is characterized by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. However, NMR has limited utility due to the similarity of methyl and methylene signals in these long-chain hydrocarbons.

Sequential Grignard Addition for Tri-methyl Hydrocarbons

For the synthesis of tri-methyl hydrocarbons such as this compound, a sequential Grignard addition strategy is employed:

  • A protected ketal intermediate is formed from methyl ketones to stabilize reactive sites.
  • Grignard reagents derived from bromo ketals are added to ketones to form tertiary alcohols.
  • These alcohols undergo dehydration and deprotection steps to yield methyl ketone intermediates with multiple methyl branches.
  • Wittig reactions are used to form triene intermediates, which upon hydrogenation yield the saturated tri-methyl hydrocarbons.

This method allows precise control over the position of methyl branches and chain length.

Data Table: Yields and Reaction Efficiencies

The following table summarizes yields of representative methyl-branched hydrocarbons synthesized by similar methods, illustrating the efficiency of each step:

Product Reactants Yield of Tertiary Alcohols (8a–d) % Yield of Alkenes (9a–d) % Final Product Yield %
15-Methyl-pentatriacontane 6a + 7b 61 89 89
17-Methyl-pentatriacontane 6b + 7a 66 65 87
15-Methyl-heptatriacontane 6a + 7c 84 91 97
17-Methyl-heptatriacontane 6b + 7b 87 91 93
19-Methyl-heptatriacontane 10 + 7a + 7a 38 47 89

Note: While this table does not list this compound explicitly, the synthetic approach and yields are analogous as per the referenced methods.

Research Outcomes and Analytical Confirmation

  • Mass Spectrometry and GC-MS
    The final products, including this compound, are identified and confirmed by characteristic fragmentation patterns in mass spectrometry. GC-MS enables separation of isomers and confirmation of methyl branch positions.

  • Biological Relevance
    This compound has been isolated from insect cuticular hydrocarbons, such as in ants and tsetse flies, where it plays roles in chemical communication and nestmate recognition.

  • Stereochemistry
    The tri-methyl hydrocarbons are typically produced as mixtures of stereoisomers due to the chiral centers at methyl branch points. The stereochemistry can influence biological activity but is challenging to separate and characterize fully.

Summary Table of Synthesis Steps for this compound

Step No. Reaction Type Reagents/Conditions Outcome
1 Ketone formation 8-Bromooctanoic acid + methyl lithium Methyl ketone intermediate
2 Ketal protection TsOH + ethylene glycol Protected ketal intermediate
3 Grignard addition α-Branched Grignard reagent + ketone Tertiary alcohol intermediate
4 Dehydration Catalytic TsOH Alkene mixture
5 Deprotection Acidic workup Methyl ketone with multiple branches
6 Wittig reaction Wittig reagent Triene intermediate
7 Catalytic hydrogenation Pd/C, H₂, elevated pressure Saturated this compound

Chemical Reactions Analysis

Types of Reactions

13,17,21-Trimethyltritriacontane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The chemical structure of 13,17,21-Trimethyltritriacontane is available as a 2D Mol file from the NIST WebBook . Its structure consists of a 36-carbon backbone with three methyl groups attached at positions 13, 17, and 21 .

Occurrence in Nature

This compound has been identified in the cuticular lipids of the Pharaoh ant (Monomorium pharaonis) . Cuticular lipids are a complex mixture of hydrocarbons that cover the outer surface of insects, serving various functions such as protection against desiccation and communication . The overall composition of the wax layer of the pharaoh ant bears resemblance to the composition presented for the red harvester ant Pogonomyrmex barbatus .

Adsorption on Zeolites

Studies have explored the selective adsorption of epicuticular waxes, including this compound, on insecticidal zeolite powders . Zeolites are aluminosilicate minerals with a porous structure, which can be used as adsorbents . It was observed that this compound was recovered from zeolite extracts but not in the hexane wash of foragers, which shows that this compound was more effectively collected on the zeolites than in the n-hexane solvent .

Potential Applications

While the specific applications of this compound are not extensively documented, the broader context of alkanes and hydrogels suggests potential uses:

  • Lubricants: Alkanes, including trimethylalkanes, are used in the production of lubricants. The molecular weight and branching of the different components influence the performance .
  • Fuel Production : Alkanes are also relevant in the production of middle distillate fuels, where the cetane number and cold flow properties depend on the amount of branching and the length of the branches .
  • Hydrogels : Hydrogels are highly hydrated three-dimensional (3D) polymeric matrices with excellent biocompatibility, chemical modifiability, and physical tunability . They have demonstrated potential in supporting cell viability and functionalities and in facilitating targeted delivery and controlled release of therapeutic agents .

Mechanism of Action

The mechanism of action of 13,17,21-Trimethyltritriacontane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in biological membranes or its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

13,17,21-Trimethyltritriacontane is unique due to its specific methylation pattern, which can influence its physical and chemical properties. This uniqueness makes it valuable for studying the effects of methylation on long-chain hydrocarbons and their applications in various fields .

Q & A

Q. What analytical techniques are recommended for structural elucidation and purity assessment of 13,17,21-Trimethyltritriacontane?

  • Methodological Answer : Combine gas chromatography-mass spectrometry (GC-MS) for separation and molecular fingerprinting, referencing mass spectral libraries (e.g., NIST Chemistry WebBook ). For branched alkane identification, use nuclear magnetic resonance (NMR) spectroscopy (¹³C and DEPT-135) to resolve methyl branching patterns at positions 13, 17, and 21. Cross-validate with Fourier-transform infrared spectroscopy (FT-IR) to confirm functional groups. Purity can be assessed via high-performance liquid chromatography (HPLC) with a non-polar stationary phase, calibrated against certified reference materials .

Q. What are the key considerations for synthesizing this compound in laboratory settings?

  • Methodological Answer : Utilize stepwise alkylation or Grignard reactions to introduce methyl branches at specific positions. Monitor reaction progress with thin-layer chromatography (TLC) and purify intermediates via column chromatography using silica gel and hexane/ethyl acetate gradients . Ensure inert conditions (e.g., argon atmosphere) to prevent oxidation. Final purification may require recrystallization in non-polar solvents (e.g., hexane) to remove linear alkane byproducts .

Advanced Research Questions

Q. How can researchers determine the biosynthetic origin of this compound in environmental or microbial samples?

  • Methodological Answer : Conduct stable isotope probing (SIP) with ¹³C-labeled substrates to trace incorporation into microbial biomass. Compare lipid extracts from cyanobacterial cultures (e.g., Microcoleus spp.) using GC-MS, as cyanobacteria are known producers of methyl-branched alkanes . For environmental samples, combine metagenomic sequencing to identify biosynthetic gene clusters (e.g., genes encoding methyltransferases) and lipidomics to correlate compound presence with microbial taxa .

Q. How should researchers address contradictions in reported physicochemical properties (e.g., melting point, solubility) of this compound?

  • Methodological Answer : Perform interlaboratory validation using standardized protocols (e.g., ASTM methods) for thermal analysis ( differential scanning calorimetry (DSC) for melting points) and solubility tests in controlled solvents (hexane, chloroform). Cross-reference data with the NIST Standard Reference Database to resolve discrepancies . If inconsistencies persist, evaluate sample purity via elemental analysis and X-ray crystallography (if crystalline) to rule out isomer interference .

Q. What experimental designs are optimal for studying the thermal stability and decomposition pathways of this compound?

  • Methodological Answer : Use thermogravimetric analysis (TGA) under nitrogen/air atmospheres to quantify mass loss and identify decomposition temperatures. Couple with evolved gas analysis (EGA) -MS to detect volatile byproducts (e.g., CO, alkenes). For kinetic studies, apply the Flynn-Wall-Ozawa method to calculate activation energy from non-isothermal TGA data. Validate stability under storage conditions via accelerated aging studies (e.g., 40°C/75% RH for 6 months) .

Q. How can researchers differentiate structural isomers of trimethylated alkanes (e.g., 3,7,11- vs. This compound) in complex mixtures?

  • Methodological Answer : Employ two-dimensional gas chromatography (GC×GC) with a polar/non-polar column set to enhance resolution. Use electron ionization (EI)-MS to compare fragmentation patterns, focusing on diagnostic ions (e.g., m/z 85, 113 for methyl branches). For unambiguous identification, synthesize isomer-specific standards and compare retention indices and spectral data .

Methodological Notes

  • Data Interpretation : When analyzing contradictory results, prioritize studies with detailed experimental protocols and independent reproducibility .
  • Safety Protocols : Follow guidelines in safety data sheets (SDS) for handling (e.g., avoid static discharge, use PPE) and disposal .
  • Ethical Reporting : Disclose all data adjustments and validate findings against peer-reviewed databases to prevent bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.